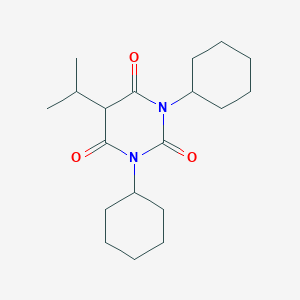
1,3-Dicyclohexyl-5-isopropylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclohexyl-5-isopropylbarbituric acid is a barbiturate derivative with a complex chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-isopropylbarbituric acid involves the reaction of N,N’-dicyclohexylurea with malonic acid under the conditions where acetic acid serves as a solvent and acetic anhydride as a dehydrating agent . This method is noted for its simplicity, ease of operation, and high product yield, with the purity of the final product exceeding 99.5% .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity, making it suitable for pharmaceutical and other applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexyl-5-isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted barbiturates .
Scientific Research Applications
1,3-Dicyclohexyl-5-isopropylbarbituric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexyl-5-isopropylbarbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in angiogenesis and tumor growth . By inhibiting HIF-1, this compound can effectively suppress the formation of new blood vessels and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aprobarbital: Another barbiturate derivative with similar structural features but different pharmacological properties.
Barbituric Acid: The parent compound of barbiturates, known for its use in the synthesis of various barbiturate drugs.
Uniqueness
Its ability to inhibit HIF-1 and its high purity make it particularly valuable in scientific research and pharmaceutical applications .
Properties
CAS No. |
743-40-8 |
|---|---|
Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H30N2O3/c1-13(2)16-17(22)20(14-9-5-3-6-10-14)19(24)21(18(16)23)15-11-7-4-8-12-15/h13-16H,3-12H2,1-2H3 |
InChI Key |
UMPHDYUBMKHEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
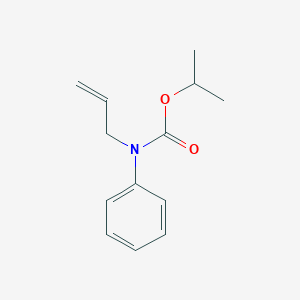
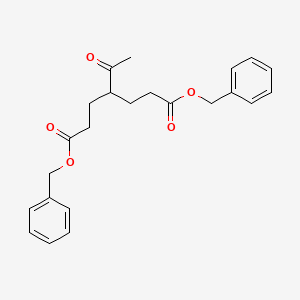
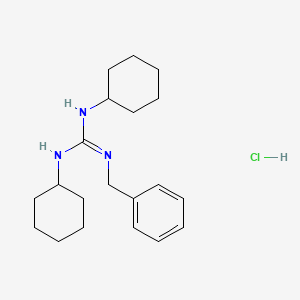
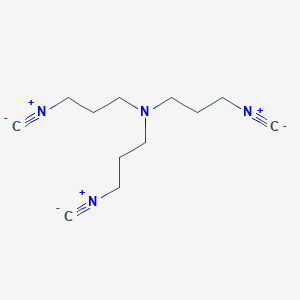
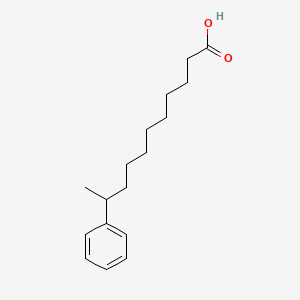
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
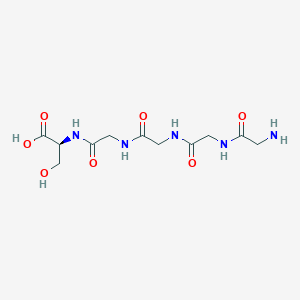
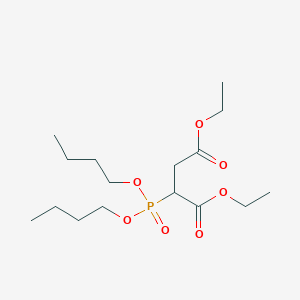
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
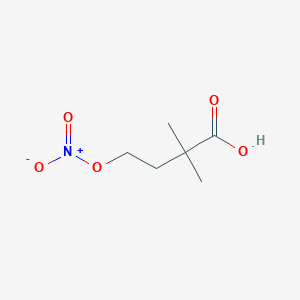
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
